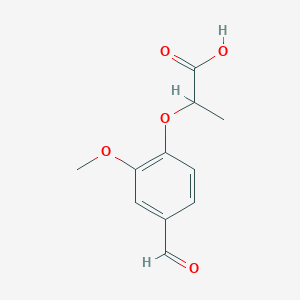

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHKYEYVHIVNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387770 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-79-0 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. As a derivative of vanillin, a widely recognized flavor compound with known biological activities, this molecule presents a compelling subject for investigation in drug discovery and chemical biology. This document consolidates available data on its structural characteristics, predicted physicochemical properties, and a proposed synthetic route. Furthermore, it explores the potential biological activities by drawing parallels with structurally related compounds, namely vanillin and 2-(4-methoxyphenoxy)propanoic acid (lactisole). The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar vanillin derivatives.

Introduction: The Scientific Rationale

Vanillin, the primary component of vanilla bean extract, is not only a globally utilized flavoring agent but also a versatile platform for chemical synthesis. Its phenolic hydroxyl group offers a reactive handle for modifications, leading to a diverse array of derivatives with intriguing biological activities. Recent studies have highlighted vanillin's ability to activate several human bitter taste receptors, specifically TAS2R14, TAS2R20, and TAS2R39.[1][2][3] This interaction with taste receptors, which are increasingly recognized for their roles in extra-gustatory physiological processes, underscores the potential for vanillin derivatives in drug development.[1][3]

This guide focuses on a specific derivative, this compound. The introduction of a propanoic acid moiety at the phenolic oxygen of vanillin creates a molecule with structural similarities to known taste modulators. A notable analogue is 2-(4-methoxyphenoxy)propanoic acid, commonly known as lactisole, a known antagonist of the sweet taste receptor T1R3. By exploring the chemical properties of this compound, we can lay the groundwork for understanding its potential as a novel taste receptor modulator or as a scaffold for the development of new therapeutic agents.

Chemical Identity and Structure

This compound is a synthetic organic compound derived from vanillin. Its core structure consists of a benzene ring substituted with a formyl (aldehyde), a methoxy, and a propanoic acid ether group.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 51264-79-0 | [4] |

| Molecular Formula | C₁₁H₁₂O₅ | [4] |

| Molecular Weight | 224.21 g/mol | [4] |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC | - |

| InChI | InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14) | [4] |

Physicochemical Properties: A Comparative Analysis

| Property | This compound (Predicted) | 2-(4-methoxyphenoxy)propanoic acid (Experimental) | Source |

| Melting Point | Expected to be a solid with a higher melting point than lactisole due to increased polarity and potential for additional intermolecular interactions. | 65-66 °C / 88-94 °C / 158 °C | [5][6] |

| Boiling Point | Predicted to be higher than lactisole due to increased molecular weight and polarity. | 377 °C (estimated) | [6] |

| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. Water solubility is expected to be limited but potentially greater than lactisole due to the polar formyl group. | Soluble in alcohol; Water: 3129 mg/L @ 25 °C (estimated) | [6] |

| pKa | The carboxylic acid pKa is predicted to be slightly lower (more acidic) than that of lactisole due to the electron-withdrawing nature of the formyl group. | Not explicitly found, but expected to be typical for a carboxylic acid. | - |

| logP | Predicted to be lower than lactisole, indicating increased hydrophilicity. | 1.650 - 1.7 (estimated) | [6][7] |

Expert Insight: The presence of the aldehyde functional group in this compound introduces a site for potential reactivity not present in lactisole. This includes susceptibility to oxidation to a carboxylic acid and participation in reactions typical of aldehydes, such as Schiff base formation. These chemical handles can be exploited for further derivatization and the development of chemical probes or drug conjugates.

Synthesis and Purification: A Proposed Methodology

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin would react with a 2-halopropanoic acid.

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Williamson ether synthesis and has not been optimized for this specific reaction. Researchers should conduct small-scale trials to determine optimal conditions.

-

Deprotonation of Vanillin: To a solution of vanillin (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the vanillin phenoxide.

-

Nucleophilic Substitution: To the resulting suspension, add a 2-halopropanoic acid, such as 2-chloropropanoic acid or ethyl 2-bromopropionate (1.2 eq), dropwise at room temperature. The reaction mixture is then heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Below are the predicted key spectral features based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the propanoic acid moiety, and the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.4 | Multiplet | 2H | Aromatic protons ortho and meta to the formyl group |

| ~7.0 | Doublet | 1H | Aromatic proton ortho to the ether linkage |

| ~4.8 | Quartet | 1H | Methine proton of the propanoic acid moiety (-CH-) |

| ~3.9 | Singlet | 3H | Methoxy group protons (-OCH₃) |

| ~1.6 | Doublet | 3H | Methyl protons of the propanoic acid moiety (-CH₃) |

| ~12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~152, ~148, ~130, ~125, ~112, ~110 | Aromatic carbons |

| ~75 | Methine carbon of the propanoic acid moiety (-CH-) |

| ~56 | Methoxy carbon (-OCH₃) |

| ~18 | Methyl carbon of the propanoic acid moiety (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (carboxylic acid) |

| ~1685 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Predicted m/z | Fragment |

| ESI-MS (-) | 223.06 | [M-H]⁻ |

| ESI-MS (+) | 225.07 | [M+H]⁺ |

| ESI-MS (+) | 247.05 | [M+Na]⁺ |

Potential Biological Activity and Drug Development Applications

The structural features of this compound suggest that its biological activity may be centered around the modulation of taste receptors, which are G-protein coupled receptors (GPCRs).

Interaction with Taste Receptors: A Hypothesis

Caption: Hypothesized biological activity based on structural analogs.

-

Antagonism of the Sweet Taste Receptor (T1R2/T1R3): The presence of the 2-phenoxypropanoic acid moiety, a key structural feature of the sweet taste antagonist lactisole, suggests that the target molecule may also inhibit the sweet taste receptor. The formyl group's electronic and steric properties could modulate the potency and selectivity of this antagonism.

-

Activation of Bitter Taste Receptors (TAS2Rs): The vanillin scaffold is known to activate several bitter taste receptors. It is plausible that this compound retains this activity. The propanoic acid side chain may influence the binding affinity and efficacy at these receptors.

Rationale for Drug Development

The modulation of taste receptors is an emerging area of drug discovery. Beyond their role in taste perception, these receptors are expressed in various tissues, including the gastrointestinal tract, respiratory system, and brain, where they participate in nutrient sensing, hormone secretion, and immune responses.[1][3] A molecule with dual activity on sweet and bitter taste receptors could have interesting applications in metabolic disorders, respiratory diseases, or as a tool to study the complex interplay of these signaling pathways.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays can be employed.

Cell-Based GPCR Assays

-

Objective: To determine if this compound activates or inhibits sweet (T1R2/T1R3) and bitter (TAS2Rs) taste receptors.

-

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells stably co-expressing the human T1R2 and T1R3 subunits or individual human TAS2R subtypes.

-

Calcium Imaging: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment:

-

Agonist Mode: Apply a dose-response curve of this compound to the cells and measure changes in intracellular calcium levels using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

-

Antagonist Mode: Pre-incubate the cells with a dose-response curve of this compound, followed by the addition of a known agonist for the respective receptor (e.g., sucrose for T1R2/T1R3, or a known bitter compound for a specific TAS2R). A decrease in the agonist-induced signal indicates antagonism.

-

-

Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values to quantify the potency of the compound.

-

Caption: Workflow for cell-based taste receptor assays.

Safety and Handling

While specific toxicity data for this compound is unavailable, based on the data for structurally similar compounds, it should be handled with appropriate care in a laboratory setting.

-

Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and may be harmful if swallowed.

-

Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling the compound. Work in a well-ventilated area or a fume hood.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound represents an intriguing yet understudied derivative of vanillin. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and a strong hypothesis for its biological activity as a modulator of taste receptors. The lack of extensive experimental data highlights a clear opportunity for further research.

Future work should focus on the following areas:

-

Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of this compound are paramount to confirm its structure and provide pure material for further studies.

-

Physicochemical Property Determination: Experimental determination of its melting point, solubility, and pKa will provide valuable data for its handling and formulation.

-

Biological Screening: The proposed cell-based assays should be conducted to confirm and quantify its activity on sweet and bitter taste receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further derivatives will help to elucidate the key structural features responsible for its biological activity and to optimize its potency and selectivity.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this and other vanillin derivatives in the fields of drug discovery, chemical biology, and sensory science.

References

-

Morini, G., et al. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. Frontiers in Nutrition, 8, 683627. [Link][1][2][3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved December 30, 2025 from [Link].

-

Morini, G., et al. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. PubMed. Retrieved December 30, 2025 from [Link].[1][2][8]

-

Morini, G., et al. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. National Institutes of Health. Retrieved December 30, 2025 from [Link].[1][3]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved December 30, 2025 from [Link].[6]

-

The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. Retrieved December 30, 2025 from [Link].[9]

-

FlavScents. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved December 30, 2025 from [Link].[6][10][11]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697337, (-)-2-(4-Methoxyphenoxy)propanoic acid. Retrieved December 30, 2025 from [Link].[7]

Sources

- 1. Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The other side of the moon: bitter taste receptors activated by vanillin and capsaicin [air.unimi.it]

- 6. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]

- 7. CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid [cymitquimica.com]

- 8. S-EPMC8298857 - Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. - OmicsDI [omicsdi.org]

- 9. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 [thegoodscentscompany.com]

- 10. 2-(4-methoxyphenoxy) propionic acid [flavscents.com]

- 11. 2-(4-methoxyphenoxy)propanoic acid - Wikidata [wikidata.org]

Structure Elucidation of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of chemical entities is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and their related substances.[1][2] This guide provides an in-depth, field-proven methodology for the structure elucidation of 2-(4-formyl-2-methoxyphenoxy)propanoic acid, a compound structurally related to vanillin.[3][4] As a potential synthetic intermediate, impurity, or metabolite, its unambiguous identification is critical. We will navigate a logical, multi-technique workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each analytical choice is explained, presenting a self-validating system where each piece of data corroborates the others, leading to a single, confident structural assignment.

The Analytical Imperative: Why Structure Matters

In the pharmaceutical landscape, every molecule must be rigorously characterized.[5][6] The compound this compound (Molecular Formula: C₁₁H₁₂O₅, Molecular Weight: 224.21 g/mol ) possesses several key functional groups: a carboxylic acid, an aromatic aldehyde, a methoxy group, and an ether linkage, all of which present unique spectroscopic signatures.[7][8] Furthermore, the presence of a chiral center at the C2 position of the propanoic acid moiety adds a layer of complexity that must be acknowledged. The elucidation process is not merely an academic exercise; it is a regulatory necessity and a fundamental component of quality control.[9]

The Strategic Workflow: An Integrated Approach

A robust structure elucidation strategy does not rely on a single technique. Instead, it weaves together complementary data streams to build an unassailable case for a proposed structure. Mass spectrometry provides the molecular formula, infrared spectroscopy offers a rapid functional group checklist, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first-line technique. Its power lies in providing a highly accurate mass measurement, which is indispensable for determining the elemental composition and confirming the molecular formula. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

Experimental Protocol: LC-MS (ESI-TOF)

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Agilent ZORBAX, 2.1 x 50 mm, 1.8 µm) with a gradient elution profile to ensure separation from any potential impurities.

-

Ionization: Utilize an ESI source. For this molecule, negative ion mode is often preferred due to the acidic proton, but positive ion mode can also be effective.

-

Mass Analysis: Acquire data on a Time-of-Flight (TOF) or Orbitrap mass analyzer over a mass range of m/z 50-500.

Data Interpretation & Validation

The primary goal is to identify the molecular ion peak. For a formula of C₁₁H₁₂O₅, the expected masses are:

-

Exact Neutral Mass: 224.0685

-

[M-H]⁻ (Negative Ion Mode): 223.0612

-

[M+H]⁺ (Positive Ion Mode): 225.0757

Aromatic aldehydes typically yield a strong molecular ion peak.[10] Key fragmentation patterns can provide initial structural clues.[11][12][13]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Inferred Loss |

|---|---|---|

| [M-H]⁻ | 223.0612 | Deprotonated Molecule (Base Peak) |

| [M-H-CO₂]⁻ | 179.0714 | Loss of carbon dioxide from carboxylate |

| [M+H]⁺ | 225.0757 | Protonated Molecule |

| [M+H-H₂O]⁺ | 207.0652 | Loss of water |

| [M+H-C₃H₄O₃]⁺ | 137.0597 | Cleavage of the phenoxypropanoic acid bond |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups predicted by the molecular formula.[14] Its diagnostic power for this molecule lies in its ability to simultaneously detect the distinct vibrations of the carboxylic acid, aldehyde, and ether functionalities.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation & Validation

The IR spectrum provides a clear "yes/no" answer for the presence of critical functional groups. The broad O-H stretch of the carboxylic acid is particularly characteristic.[15][16][17][18]

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| 3300–2500 | O–H Stretch | Carboxylic Acid | Very Broad, Strong |

| ~2980, ~2850 | C–H Stretch | Alkyl (CH₃, CH) | Sharp, Medium |

| ~2820, ~2720 | C–H Stretch (Fermi doublet) | Aldehyde | Sharp, Weak |

| 1725–1700 | C=O Stretch | Carboxylic Acid (Dimer) | Very Strong, Sharp |

| 1705–1680 | C=O Stretch (Conjugated) | Aldehyde | Very Strong, Sharp |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1320–1210 | C–O Stretch | Carboxylic Acid / Aryl Ether | Strong |

| 960-900 | O-H Bend (Out-of-plane) | Carboxylic Acid | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework.[1] A suite of experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (COSY, HSQC, HMBC), is required to piece together the molecular puzzle. The choice of a deuterated solvent like DMSO-d₆ is strategic, as it solubilizes the polar compound and allows for the observation of exchangeable protons like the carboxylic acid proton.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire a standard proton spectrum. The acidic proton should be visible at a high chemical shift.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 or APT experiment is crucial to differentiate between CH, CH₂, and CH₃ carbons.

-

2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (2-3 bonds) between protons and carbons, which is the key to connecting the molecular fragments.

¹H NMR Data Interpretation

The proton spectrum allows for the identification and quantification of all unique proton environments.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | broad s | 1H | -COOH |

| 9.85 | s | 1H | -CHO |

| 7.5-7.6 | m | 2H | Aromatic (H-5, H-6) |

| ~7.1 | d | 1H | Aromatic (H-3) |

| 5.05 | q | 1H | -O-CH (CH₃)- |

| 3.85 | s | 3H | -OCH₃ |

| 1.55 | d | 3H | -CH(CH₃ ) |

¹³C NMR Data Interpretation

The carbon spectrum reveals all unique carbon environments, with chemical shifts indicating the type of carbon.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

|---|---|---|

| 191.5 | CH | C HO |

| 173.0 | C (quaternary) | C OOH |

| 152.0 | C (quaternary) | C-2 (Ar, C-OCH₃) |

| 149.5 | C (quaternary) | C-1 (Ar, C-O) |

| 131.0 | C (quaternary) | C-4 (Ar, C-CHO) |

| 125.0 | CH | C-6 (Ar) |

| 115.5 | CH | C-5 (Ar) |

| 112.0 | CH | C-3 (Ar) |

| 72.0 | CH | -O-C H(CH₃)- |

| 56.0 | CH₃ | -OC H₃ |

| 18.0 | CH₃ | -CH(C H₃) |

Connecting the Pieces with 2D NMR

While ¹H and ¹³C spectra suggest the pieces, 2D NMR confirms how they are connected.

-

COSY: A clear cross-peak will be observed between the methine proton at δ 5.05 (q) and the methyl protons at δ 1.55 (d), confirming the -CH(CH₃)- fragment of the propanoic acid group.

-

HSQC: This experiment serves as a direct confirmation of the assignments in Tables 3 and 4, linking each proton signal to its corresponding carbon signal.

-

HMBC: This is the final and most critical step. Key long-range correlations will definitively establish the overall structure.

Caption: Key HMBC correlations confirming molecular connectivity.

Final Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed through the systematic integration of orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry established the molecular formula as C₁₁H₁₂O₅.

-

Infrared Spectroscopy confirmed the presence of all key functional groups: carboxylic acid, aldehyde, aromatic ring, and ether linkages.

-

¹H and ¹³C NMR Spectroscopy identified all unique proton and carbon environments, consistent with the proposed structure.

-

2D NMR Spectroscopy (COSY, HSQC, and HMBC) provided the definitive evidence for atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the precise placement of the propanoic acid side chain on the vanillin-derived aromatic ring.

This multi-faceted approach represents a robust and reliable methodology, ensuring the highest level of scientific integrity and trustworthiness required in the fields of chemical research and pharmaceutical development.

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12.

- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.

- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks.

- Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive.

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- Jagerdeo, E., Passetti, E., & Dugar, S. M. (2000). Liquid chromatographic determination of vanillin and related aromatic compounds.

- Bogdan, M., Floare, C. G., & Pîrnău, A. (2012).

- 1H NMR spectrum of 2 mM vanillin in D2O. (n.d.).

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). University of Utah.

- Vanillin. (n.d.). In Wikipedia.

- Al-Douh, M. H., Hamid, S. A., & Osman, H. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Chemistry, 8(3), 411-417.

- 3-Phenoxypropionic acid. (n.d.). PubChem.

- GCMS Section 6.11.4 - Fragmentation of Aldehydes. (n.d.). Whitman College.

- Belay, M., & Poole, C. F. (1993). Determination of vanillin and related flavor compounds in natural vanilla extracts and vanilla-flavored foods by thin layer chromatography and automated multiple development.

- Spectroscopy of Aldehydes and Ketones. (2023). OpenStax.

- Lec-28 || Mass fragmentation p

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308). (n.d.).

- Vanillin. (n.d.).

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry.

- vanillin, 121-33-5. (n.d.). The Good Scents Company.

- Showing Compound 3-Phenylpropanoic acid (FDB008271). (2010). FooDB.

- 3-Phenylpropionic acid (Compound). (n.d.). Exposome-Explorer.

- 3-(4-Phenylphenoxy)propanoic acid. (n.d.). PubChem.

- Phenylpropanoic acid. (n.d.). In Wikipedia.

- Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. (n.d.). BenchChem.

- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.).

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- This compound | 51264-79-0. (n.d.). Sigma-Aldrich.

- This compound | 51264-79-0. (2025). ChemicalBook.

- 2-(4-Methoxyphenoxy)propanoic acid. (n.d.). PubChem.

- 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company.

- 2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. rroij.com [rroij.com]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 6. biotech-spain.com [biotech-spain.com]

- 7. This compound | 51264-79-0 [sigmaaldrich.com]

- 8. This compound | 51264-79-0 [chemicalbook.com]

- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

- 14. echemi.com [echemi.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Profile of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid: A Technical Guide

Introduction

2-(4-formyl-2-methoxyphenoxy)propanoic acid is a multifaceted organic compound of significant interest in synthetic chemistry and drug discovery. Its molecular architecture, featuring a carboxylic acid, an ether linkage, a methoxy group, and an aldehyde functional group on a substituted benzene ring, presents a rich landscape for spectroscopic analysis. Understanding the distinct spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is predicted based on the analysis of its chemical structure and comparison with structurally related compounds. Each section details the theoretical basis for the expected spectral features, a standardized experimental protocol for data acquisition, and an in-depth interpretation of the predicted data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characterization of this and similar molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2][3] The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, the propanoic acid moiety protons, and the aldehyde proton.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.87 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.45 | Doublet of doublets | 1H | Aromatic (H-5) |

| ~7.42 | Doublet | 1H | Aromatic (H-3) |

| ~6.98 | Doublet | 1H | Aromatic (H-6) |

| ~4.85 | Quartet | 1H | Methine (-CH) |

| ~3.92 | Singlet | 3H | Methoxy (-OCH₃) |

| ~1.70 | Doublet | 3H | Methyl (-CH₃) |

| ~11.5 (broad) | Singlet | 1H | Carboxylic Acid (-COOH) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Data Interpretation

The predicted ¹H NMR spectrum reveals several key structural features:

-

Aldehyde Proton: A singlet at approximately 9.87 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (7.0-8.0 ppm). Their specific splitting patterns (doublet of doublets and doublets) arise from coupling with their neighboring protons.

-

Propanoic Acid Moiety: The methine proton of the propanoic acid group is expected to be a quartet around 4.85 ppm due to coupling with the adjacent methyl protons. The methyl protons, in turn, will appear as a doublet at approximately 1.70 ppm.

-

Methoxy Group: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet around 3.92 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically broad and appears far downfield, often above 10 ppm. Its chemical shift can be variable and is sensitive to concentration and solvent.

Experimental Workflow: ¹H NMR```dot

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

[4][5][6][7][8]#### Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) |

| ~1735 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong, Sharp | C=O stretch (Aldehyde) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ether) |

| ~1150 | Strong | C-O stretch (Carboxylic Acid) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Processing: The instrument software will perform a Fourier transform to generate the IR spectrum.

Data Interpretation

The key functional groups of this compound have characteristic IR absorptions:

-

Carboxylic Acid: A very broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong, sharp C=O stretching band around 1735 cm⁻¹ are definitive for a carboxylic acid. *[4][9] Aldehyde: A strong C=O stretch is expected around 1690 cm⁻¹, and two medium C-H stretching bands around 2850 and 2750 cm⁻¹ (Fermi doublets) are characteristic of an aldehyde.

-

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1500 cm⁻¹ indicate the presence of the benzene ring.

-

Ether and Methoxy Group: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

Experimental Workflow: IR Spectroscopy

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. E[10][11][12]lectron Ionization (EI) is a common technique that can induce characteristic fragmentation.

Predicted Mass Spectral Data (EI)

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | Molecular Ion [M]⁺ |

| 165 | High | [M - COOH]⁺ |

| 137 | High | [M - CH(CH₃)COOH]⁺ |

| 121 | Moderate | [C₇H₅O₂]⁺ |

| 91 | Low | [C₇H₇]⁺ |

| 45 | High | [COOH]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation

The mass spectrum can confirm the molecular weight and provide structural clues through fragmentation:

-

Molecular Ion: The peak at m/z 210 corresponds to the molecular weight of the compound (C₁₀H₁₀O₅).

-

Key Fragments:

-

The loss of the carboxylic acid group (mass 45) would result in a fragment at m/z 165.

-

Cleavage of the ether bond can lead to various fragments, such as the one at m/z 137.

-

The presence of other fragments can be rationalized by further fragmentation of these primary ions.

-

Experimental Workflow: Mass Spectrometry

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 11. fiveable.me [fiveable.me]

- 12. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. Structurally, this molecule is a fascinating hybrid, incorporating key features of both vanillin and phenoxypropanoic acid derivatives. This unique composition suggests a rich and multifaceted pharmacology. Vanillin and its analogues are known for a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, often through the modulation of complex signaling pathways.[1][2][3][4] Similarly, phenoxypropanoic acid derivatives have demonstrated significant therapeutic potential, notably as anti-inflammatory agents and metabolic modulators.[5][6] This guide will, therefore, not present a known mechanism, but rather a strategic, multi-pronged approach to systematically investigate and characterize the biological activity of this promising compound. We will delve into logical experimental workflows, from initial target validation to in-depth signaling pathway analysis, providing both the "how" and the "why" behind each methodological choice.

Introduction: Deconstructing the Molecule for Mechanistic Clues

This compound is a small molecule with distinct structural motifs that provide the initial breadcrumbs for our mechanistic investigation.

-

The Vanillin Core: The presence of the 4-formyl-2-methoxyphenol group is a direct link to vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin and its derivatives are not mere flavoring agents; they are bioactive compounds with a demonstrated ability to influence cellular processes.[1][2][4] Their reported activities, including antioxidant, anti-inflammatory, and even anticancer effects, are often attributed to their ability to modulate signaling cascades such as the Wnt/β-catenin and MAPK pathways.[4]

-

The Phenoxypropanoic Acid Moiety: This functional group is characteristic of a class of compounds with diverse pharmacological applications. Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives.[5][6] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory response.[7] Furthermore, certain phenylpropanoic acid derivatives have been identified as potent agonists of G protein-coupled receptors (GPCRs), such as GPR40, which are involved in metabolic regulation.[8]

This dual identity strongly suggests that this compound could exhibit a unique pharmacological profile, potentially acting on multiple targets and pathways. Our investigative strategy will, therefore, be designed to explore these possibilities in a systematic and rigorous manner.

Proposed Avenues of Investigation & Experimental Validation

Based on the structural analysis, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound. For each hypothesis, we will outline a detailed experimental workflow.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The phenoxypropanoic acid moiety is a strong indicator of potential anti-inflammatory activity. The logical first step is to investigate its ability to inhibit COX enzymes.

Caption: Workflow for assessing COX inhibition.

-

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

-

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric COX activity assay kit.

-

Test compound and reference NSAIDs (e.g., ibuprofen, celecoxib).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product (e.g., Prostaglandin E2) formation using the detection method specified in the kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Hypothesis 2: Modulation of Cellular Signaling Pathways

The vanillin-like core of the molecule suggests a potential role in modulating intracellular signaling pathways implicated in a variety of cellular processes, including inflammation, proliferation, and apoptosis.

Caption: Workflow for signaling pathway investigation.

-

Objective: To investigate the effect of the test compound on the activation state of key proteins in inflammatory and cancer-related signaling pathways (e.g., NF-κB, MAPK, Wnt/β-catenin).

-

Materials:

-

Relevant cell line (e.g., RAW 264.7 macrophages for inflammation, HT-29 colon cancer cells for Wnt signaling).

-

Cell culture medium and supplements.

-

Test compound.

-

Lysis buffer and protease/phosphatase inhibitors.

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, ERK, JNK, p38, β-catenin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified duration. A time-course experiment is also recommended.

-

For inflammatory pathways, stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB activation) in the presence or absence of the test compound.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the protein bands.

-

Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

-

Compare the levels of activated proteins in treated versus untreated cells.

-

Hypothesis 3: Interaction with G Protein-Coupled Receptors (GPCRs)

The phenoxypropanoic acid structure also bears resemblance to ligands of certain GPCRs. Given the therapeutic importance of this receptor class, it is crucial to screen for potential interactions.

Caption: Workflow for GPCR target identification.

-

Objective: To screen for agonistic or antagonistic activity of the test compound on Gq-coupled GPCRs.

-

Materials:

-

Cell line stably expressing the target GPCR (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound and known agonist/antagonist for the target GPCR.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye.

-

To screen for agonist activity, add the test compound at various concentrations and measure the change in fluorescence over time.

-

To screen for antagonist activity, pre-incubate the cells with the test compound, and then add a known agonist. Measure the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

For agonists, calculate the EC50 from the dose-response curve of the fluorescence signal.

-

For antagonists, calculate the IC50 from the dose-response curve of the inhibition of the agonist response.

-

Data Interpretation and Future Directions

The data generated from these initial experiments will provide a foundational understanding of the bioactivity of this compound.

| Potential Outcome | Interpretation | Next Steps |

| Selective COX-2 Inhibition | The compound is a promising anti-inflammatory agent with a potentially favorable gastrointestinal safety profile. | In vivo studies in animal models of inflammation and pain. |

| Modulation of NF-κB and/or MAPK Pathways | The compound has anti-inflammatory or anticancer potential through the regulation of key signaling cascades. | Deeper investigation into upstream and downstream targets; gene expression analysis. |

| Agonism/Antagonism of a Specific GPCR | The compound may have therapeutic applications related to the function of the identified GPCR. | Lead optimization to improve potency and selectivity; in vivo efficacy studies. |

| No Significant Activity in Initial Screens | The compound may have other mechanisms of action not covered in the initial hypotheses. | Broader phenotypic screening; target identification using chemical proteomics. |

Conclusion

The rational, hypothesis-driven approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its potential as a COX inhibitor, a modulator of cellular signaling, and a GPCR ligand, researchers can efficiently navigate the complexities of its pharmacology. The convergence of the vanillin and phenoxypropanoic acid pharmacophores in a single molecule presents an exciting opportunity for the discovery of novel therapeutics. The journey to understanding its mechanism of action will undoubtedly be a rewarding scientific endeavor.

References

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Drug Delivery & Therapeutics, 13(7), 177-189.[1][2]

-

Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2022). Molecules, 27(15), 5072.[3]

-

Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. (2021). Journal of Biosciences, 46(1), 1-12.[4]

-

A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research, 4(1), 266-273.[9]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry, 55(8), 3756-3776.[8]

-

Navigating the Receptor Landscape of Propanoic Acid Derivatives: A Comparative Guide. (n.d.). BenchChem.[7]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.[5][6]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on the Vanillin derivatives showing various Biological activities | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Biological Activity Screening of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Introduction

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a multifaceted organic compound that holds significant promise for drug discovery and development. Its structure, which features a vanillin moiety, suggests a potential for a wide range of biological activities.[1][2][3][4] Vanillin and its derivatives are known to exhibit a variety of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3][4] The propanoic acid side chain further enhances the potential for biological interactions. This guide provides a comprehensive framework for the systematic screening of this compound's biological activities, designed for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Biological Screening: A Dichotomy of Discovery

The initial phase of screening for a novel compound like this compound can be approached through two complementary strategies: phenotypic screening and target-based screening.[5][6][7][8][9]

-

Phenotypic Screening: This approach involves testing the compound in cellular or organismal models to observe its overall effect.[7][8] It is a target-agnostic method that can uncover unexpected therapeutic applications.[6][8]

-

Target-Based Screening: In contrast, this method focuses on the interaction of the compound with a specific molecular target, such as an enzyme or receptor, that is known to be involved in a disease pathway.[8]

For a comprehensive evaluation, a combination of both approaches is recommended.[5][7]

The Screening Funnel: A Logical Progression

A tiered approach, often referred to as a screening funnel, is an efficient way to manage the evaluation process. This begins with broad, high-throughput primary assays and progresses to more specific and complex secondary and in vivo assays for promising "hits."

Caption: A visual representation of the screening funnel.

Primary Screening: Casting a Wide Net

Primary screening aims to rapidly assess the compound across a diverse range of potential biological activities.[10] This is often accomplished using high-throughput screening (HTS) methods, which utilize automation and miniaturized assays to test a large number of compounds efficiently.[10][11][12][13][14]

Foundational Assays for Broad-Spectrum Activity

A logical starting point for this compound is to evaluate its potential in key therapeutic areas based on the known activities of its structural analogs.

1. Cytotoxicity and Antiproliferative Activity

Given the anticancer potential of vanillin derivatives, assessing the compound's effect on cell viability is a crucial first step.[1][3]

Recommended Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]

-

XTT Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity.[15][17] However, the formazan product of XTT is water-soluble, simplifying the protocol.[15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Screening Results

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 1 | 98.2 ± 3.1 | |

| 10 | 75.6 ± 4.5 | ||

| 50 | 48.9 ± 2.8 | 51.2 | |

| 100 | 22.1 ± 1.9 | ||

| A549 (Lung Cancer) | 1 | 99.1 ± 2.5 | |

| 10 | 82.3 ± 3.7 | ||

| 50 | 55.4 ± 4.1 | 62.8 | |

| 100 | 31.7 ± 2.2 | ||

| HEK293 (Normal) | 1 | 100.5 ± 1.8 | |

| 10 | 97.8 ± 2.3 | ||

| 50 | 91.2 ± 3.0 | >100 | |

| 100 | 85.6 ± 2.9 |

2. Antimicrobial Activity

The presence of the phenoxy and vanillin moieties suggests potential antimicrobial properties.[1][4]

Recommended Assays:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

-

Agar Disk Diffusion Method: This is a qualitative method where a paper disk impregnated with the compound is placed on an agar plate inoculated with a microorganism.[18][20] The size of the zone of inhibition around the disk indicates the antimicrobial activity.[18][20]

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

3. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[21]

Recommended Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the reduction of the ABTS radical cation, which is a blue-green chromophore.[22][23][24]

Experimental Protocol: DPPH Assay

-

Reaction Mixture: Prepare a reaction mixture containing the compound at various concentrations and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity.

4. Anti-inflammatory Activity

Vanillin derivatives have demonstrated anti-inflammatory potential.[1][3]

Recommended Assays:

-

Inhibition of Albumin Denaturation: This assay assesses the ability of the compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[25][26][27][28]

-

Lipoxygenase (LOX) Inhibition Assay: Lipoxygenases are enzymes involved in the inflammatory pathway.[28]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing the compound, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

Caption: Workflow for primary biological activity screening.

Secondary Screening: Delving Deeper

Compounds that show promising activity in primary screens ("hits") are advanced to secondary screening for more detailed characterization.

Key Objectives of Secondary Screening:

-

Dose-Response Analysis: To determine the potency of the compound (e.g., IC50 or EC50 values).

-

Selectivity and Specificity: To assess whether the compound's activity is specific to a particular cell type or microbial strain.

-

Preliminary Mechanism of Action (MOA) Studies: To gain initial insights into how the compound exerts its biological effect.

Data Presentation: Dose-Response Curve for Antioxidant Activity

| Compound Concentration (µM) | % DPPH Scavenging (Mean ± SD) |

| 0.1 | 5.2 ± 1.1 |

| 1 | 15.8 ± 2.3 |

| 10 | 48.9 ± 3.5 |

| 50 | 85.4 ± 2.9 |

| 100 | 92.1 ± 1.7 |

| IC50 (µM) | 10.3 |

Tertiary Screening and Beyond: The Path to a Lead Compound

Promising "lead" compounds emerging from secondary screening will undergo more extensive preclinical evaluation, including:

-

In-depth Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways involved.

-

In Vivo Efficacy Studies: Assessing the compound's activity in animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety of the compound.

Conclusion

The systematic biological activity screening of this compound, as outlined in this guide, provides a robust framework for uncovering its therapeutic potential. By employing a strategic combination of phenotypic and target-based approaches within a tiered screening funnel, researchers can efficiently identify and characterize the compound's pharmacological profile, paving the way for the development of novel therapeutic agents.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.

- High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.

- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (n.d.). MDPI.

- Better together? Phenotypic screening and target-based screening. (n.d.). Tecan.

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (n.d.). ACS Publications.

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (2025). BenchChem.

- High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.

- A Comparative Guide to AB-TS and DPPH Assays for Determining Antioxidant Capacity. (2025). BenchChem.

- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.

- Phenotypic and target-based screening: complementary or competing? (2017).

- Phenotypic Versus Target-Based Screening for Drug Discovery. (2022). Technology Networks.

- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.

- Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024).

- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023).

- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023).

- Phenotypic vs. target-based drug discovery for first-in-class medicines. (2013). PubMed.

- MTT assay. (n.d.). Wikipedia.

- What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.

- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).

- A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Semantic Scholar.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Center for Biotechnology Information.

- The conventional methods used for antimicrobial activity screening. (n.d.). ResearchGate.

- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate.

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.

- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Center for Biotechnology Information.

- MTT assay protocol. (n.d.). Abcam.

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (n.d.). Semantic Scholar.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). National Center for Biotechnology Information.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025).

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.

- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed.

- 2-(4-methoxyphenoxy) propionic acid. (n.d.). The Good Scents Company.

- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate.

- 2-(4-Methoxyphenoxy)propanoic acid. (n.d.). PubChem.

- (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). (n.d.). FooDB.

- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (2025). BenchChem.

- 2-(4-methoxyphenoxy)propanoic acid. (n.d.). Santa Cruz Biotechnology.

- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.). Google Patents.

- This compound. (n.d.). Sigma-Aldrich.

- SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE. (n.d.). CymitQuimica.

Sources

- 1. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jddtonline.info [jddtonline.info]

- 4. jddtonline.info [jddtonline.info]

- 5. tecan.com [tecan.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]

- 8. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 18. microchemlab.com [microchemlab.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journalajrb.com [journalajrb.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Formyl-2-methoxyphenoxy)propanoic acid literature review

An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a fascinating molecule that stands at the intersection of natural product chemistry and modern drug discovery. Structurally, it is a derivative of vanillin, the primary component of vanilla bean extract, and also belongs to the class of phenoxypropanoic acids. Vanillin and its derivatives are recognized for a wide array of pharmacological activities, serving as a privileged scaffold in medicinal chemistry.[1][2] The aromatic ring of vanillin contains aldehyde, hydroxyl, and ether functional groups that allow for extensive modification to generate derivatives with promising biological activities.[1][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and widely utilized method for preparing ethers. This involves the reaction of vanillin with a suitable propanoic acid derivative. A plausible and efficient synthetic route starts from the readily available natural product, vanillin.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from vanillin. The first step involves the protection of the aldehyde group, followed by the etherification of the phenolic hydroxyl group with a 2-halopropanoate, and subsequent deprotection and hydrolysis. A more direct approach, however, involves the direct etherification of the phenolic hydroxyl of vanillin.

Caption: Proposed synthesis of this compound from vanillin.

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is a generalized representation and would require optimization.

Step 1: Williamson Ether Synthesis

-

To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

-

Dissolve the purified ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2 equivalents) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify with dilute hydrochloric acid (HCl) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

-

The product can be further purified by recrystallization.

Physicochemical Properties

| Property | Value (for 2-(4-methoxyphenoxy)propanoic acid) | Reference |

| Molecular Formula | C10H12O4 | [4][5] |

| Molecular Weight | 196.20 g/mol | [4][5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 88-94 °C | [6] |

| Boiling Point | 377.00 °C @ 760.00 mm Hg (est.) | [7][8] |

| Solubility | Soluble in alcohol; water solubility 3129 mg/L @ 25 °C (est.) | [7][8] |

| pKa | 3.29±0.10 (Predicted) | [9] |

| LogP | 1.7 | [4][5] |

Biological Activities and Potential Applications

The structural components of this compound suggest a rich pharmacological potential, drawing from the known bioactivities of vanillin derivatives and arylpropionic acids.

Caption: Potential biological activities derived from the core chemical structure.

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[10][11] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Vanillin itself has demonstrated anti-inflammatory properties, for instance, by inhibiting nitric oxide synthase.[3][12] The hybrid structure of this compound, combining the vanillin scaffold with a propionic acid side chain, makes it a prime candidate for investigation as a novel anti-inflammatory agent.

Anticancer Potential

Vanillin and its derivatives have shown promise as anticancer agents across various cancer types.[3][12] For example, some vanillin derivatives have been found to inhibit cancer cell proliferation and migration and induce apoptosis.[3] The specific structural features, such as the nature and position of substituents on the aromatic ring, play a crucial role in modulating this biological activity.[1] The aldehyde group on the target molecule could be a key site for further derivatization to enhance anticancer efficacy.

Antimicrobial and Antioxidant Properties